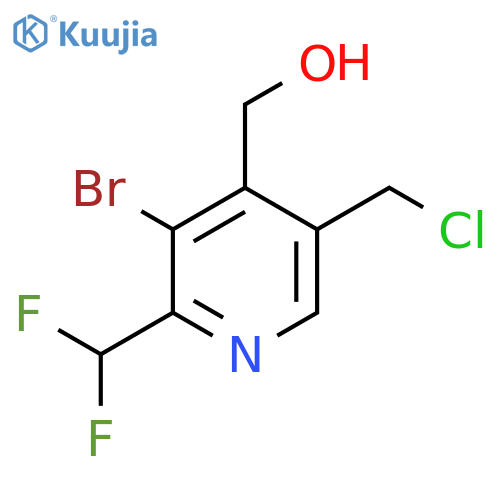Cas no 1806916-01-7 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol)
3-ブロモ-5-(クロロメチル)-2-(ジフルオロメチル)ピリジン-4-メタノールは、高度に官能基化されたピリジン誘導体であり、医薬品や農薬中間体としての応用が期待される化合物です。分子内にブロモ、クロロメチル、ジフルオロメチル、ヒドロキシメチル基を有するため、多様な化学変換が可能です。特に、ハロゲン原子とヒドロキシル基の共存により、選択的な反応性を発揮します。この化合物は有機合成において貴重なビルディングブロックとして機能し、複雑な分子骨格構築に有用です。高い反応性と構造的多様性から、創薬研究分野での活用が注目されています。

1806916-01-7 structure
商品名:3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
CAS番号:1806916-01-7
MF:C8H7BrClF2NO
メガワット:286.501087427139
CID:4866762
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C8H7BrClF2NO/c9-6-5(3-14)4(1-10)2-13-7(6)8(11)12/h2,8,14H,1,3H2
- InChIKey: XIYMSUVMLGRYQU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=NC=C(CCl)C=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053411-500mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1806916-01-7 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029053411-250mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1806916-01-7 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029053411-1g |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1806916-01-7 | 97% | 1g |
$2,890.60 | 2022-03-31 |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1806916-01-7 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol) 関連製品
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
